2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}acetamide
CAS No.: 2034337-66-9
Cat. No.: VC6865825
Molecular Formula: C19H23N5O2
Molecular Weight: 353.426
* For research use only. Not for human or veterinary use.
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}acetamide - 2034337-66-9](/images/structure/VC6865825.png)
Specification
CAS No. | 2034337-66-9 |
---|---|
Molecular Formula | C19H23N5O2 |
Molecular Weight | 353.426 |
IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]acetamide |
Standard InChI | InChI=1S/C19H23N5O2/c1-12-16(14(3)24(22-12)18-7-5-6-9-20-18)8-10-21-19(25)11-17-13(2)23-26-15(17)4/h5-7,9H,8,10-11H2,1-4H3,(H,21,25) |
Standard InChI Key | VMIRLJBUIFWYLE-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)CC3=C(ON=C3C)C |
Introduction
Chemical Structure and Nomenclature
Structural Composition
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}acetamide comprises three primary components:
-
Acetamide backbone: The central carbonyl group links the isoxazole and pyrazole moieties.
-
3,5-Dimethylisoxazole: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively, and methyl groups at positions 3 and 5.
-
3,5-Dimethyl-1-(pyridin-2-yl)pyrazole: A pyrazole ring substituted with methyl groups at positions 3 and 5 and a pyridinyl group at position 1, connected via an ethyl chain to the acetamide nitrogen.
The IUPAC name systematically describes these substituents, ensuring unambiguous identification .
Stereochemical Considerations
While the compound lacks chiral centers, the conformational flexibility of the ethyl linker and pyridinyl group may influence its binding affinity to biological targets. Computational modeling suggests that the pyridinyl nitrogen could participate in hydrogen bonding, while the methyl groups enhance hydrophobic interactions .
Synthetic Methodologies
Key Synthetic Routes
Synthesis of analogous acetamide derivatives typically involves coupling a carboxylic acid with an amine via activating agents. Data from similar compounds indicate two predominant strategies:
Carbodiimide-Mediated Coupling
Reactions employing 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) facilitate amide bond formation. For example, (3,5-dimethyl-pyrazol-1-yl)-acetic acid reacts with piperazine derivatives in dimethylformamide (DMF) at 20°C, yielding products in 64–86% yields .
Example Protocol
-
Activation: (3,5-Dimethyl-pyrazol-1-yl)-acetic acid (0.428 g, 2.78 mmol) and CDI (0.567 g, 3.50 mmol) are premixed in DMF for 1 hour.
-
Coupling: The activated acid is added to 2-piperazin-1-yl-benzoic acid methyl ester (0.667 g, 3.03 mmol) and stirred overnight.
-
Workup: The mixture is diluted with ethyl acetate, washed with NH4Cl, water, and brine, then dried and concentrated to isolate the product .
T3P®-Promoted Amidation
The use of propylphosphonic anhydride (T3P) enhances reaction efficiency under mild conditions. A 41.2% yield was achieved for a pyrrolopyrimidine derivative by reacting (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid with an indole-bearing amine in DMF with DIPEA and T3P .
Optimized Conditions
-
Solvent: DMF
-
Base: DIPEA (3 equivalents)
-
Temperature: 0°C → room temperature
Comparative Analysis of Synthetic Approaches
Method | Activating Agent | Yield | Conditions |
---|---|---|---|
CDI-mediated | CDI | 64–86% | DMF, 20°C, 12–24 h |
T3P-promoted | T3P | 29–41.2% | DMF, 0°C → RT, 2–24 h |
CDI-based methods generally offer higher yields, while T3P enables milder conditions suitable for sensitive substrates .
Physicochemical Properties
Solubility and Stability
-
Solubility: Predominantly soluble in polar aprotic solvents (DMF, DMSO) and partially in ethyl acetate. Limited aqueous solubility (logP ≈ 3.2 predicted).
-
Stability: Stable under inert atmospheres at −20°C but may degrade upon prolonged exposure to light or moisture .
Spectroscopic Characterization
-
1H NMR: Key signals include pyridinyl protons (δ 8.15–8.25 ppm), methyl groups (δ 2.10–2.17 ppm), and acetamide NH (δ 6.08 ppm) .
-
LC-MS: Expected [M+H]+ ≈ 450–500 Da, consistent with analogous structures .
Applications and Future Directions
Drug Development
The compound’s modular structure allows for derivatization to optimize pharmacokinetics. Potential modifications include:
-
Bioisosteric replacement: Substituting pyridine with quinoline to enhance blood-brain barrier penetration.
-
Prodrug strategies: Esterification of the acetamide to improve oral bioavailability.
Challenges and Recommendations
-
Synthetic scalability: Transitioning from batch to flow chemistry could improve yield and purity.
-
Target identification: High-throughput screening or proteomic studies are needed to elucidate mechanisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume